K-Ras 配体-连接子偶联物 6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

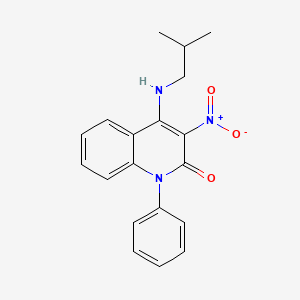

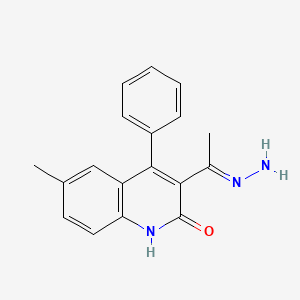

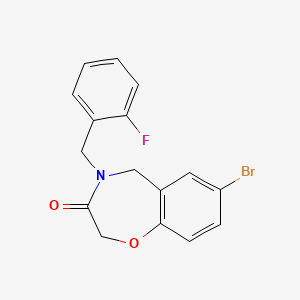

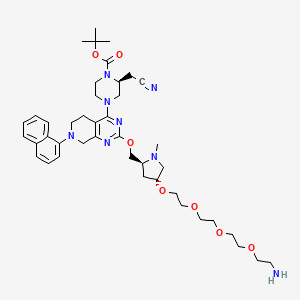

K-Ras ligand-Linker Conjugate 6 is a chemical compound that incorporates a ligand for K-Ras recruiting moiety and a PROTAC linker . This compound can recruit E3 ligases, including VHL, CRBN, MDM2, and IAP .

Synthesis Analysis

K-Ras ligand-Linker Conjugate 6 can be used in the synthesis of PROTAC K-Ras Degrader-1 . This is a potent PROTAC K-Ras degrader that exhibits ≥70% degradation efficacy in SW1573 cells .Molecular Structure Analysis

The molecular weight of K-Ras ligand-Linker Conjugate 6 is 788.98 g/mol . The molecular formula is C42H60N8O7 . The IUPAC name is tert-butyl (2S)-4-[2-[[ (2S,4R)-4-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-1-methylpyrrolidin-2-yl]methoxy]-7-naphthalen-1-yl-6,8-dihydro-5H-pyrido [3,4-d]pyrimidin-4-yl]-2-(cyanomethyl)piperazine-1-carboxylate .Chemical Reactions Analysis

K-Ras ligand-Linker Conjugate 6 incorporates a ligand for K-Ras recruiting moiety and a PROTAC linker . This compound can recruit E3 ligases, including VHL, CRBN, MDM2, and IAP .Physical And Chemical Properties Analysis

The physical and chemical properties of K-Ras ligand-Linker Conjugate 6 include a molecular weight of 789.0 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 14 . The compound also has a rotatable bond count of 20 .科学研究应用

K-Ras ligand-Linker Conjugate 6: Applications in Scientific Research

Synthesis of PROTAC K-Ras Degrader-1: K-Ras ligand-Linker Conjugate 6 is instrumental in the synthesis of PROTAC K-Ras Degrader-1, a targeted protein degradation approach that has shown a high degradation efficacy of over 70% in SW1573 cells . This application is significant in cancer research, particularly for tumors with K-Ras mutations.

Recruitment of E3 Ligases: The compound serves as a bridge to recruit E3 ligases such as VHL, CRBN, MDM2, and IAP . This recruitment is crucial for the ubiquitination and subsequent proteasomal degradation of target proteins, which is a fundamental process in regulating protein levels within cells.

Cancer Research: Given that K-Ras mutations are prevalent in various cancers, K-Ras ligand-Linker Conjugate 6’s ability to degrade K-Ras effectively makes it a valuable tool in oncology studies . It aids in understanding the role of K-Ras in cancer progression and potential therapeutic interventions.

Drug Development: The compound’s role in synthesizing degraders like PROTAC K-Ras Degrader-1 positions it as a key component in the development of new drugs . It represents a novel strategy for creating more effective and selective cancer therapies.

Protein Level Regulation: By facilitating the degradation of K-Ras, this conjugate contributes to the broader field of protein level regulation within cells . This has implications for understanding cellular processes and developing treatments for diseases where protein dysregulation is a factor.

Targeted Protein Degradation (TPD) Research: K-Ras ligand-Linker Conjugate 6 is pivotal for TPD research, which explores the selective elimination of disease-causing proteins . TPD represents a transformative approach to treating diseases with high unmet medical needs.

作用机制

属性

IUPAC Name |

tert-butyl (2S)-4-[2-[[(2S,4R)-4-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-1-methylpyrrolidin-2-yl]methoxy]-7-naphthalen-1-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-2-(cyanomethyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H60N8O7/c1-42(2,3)57-41(51)50-18-17-49(27-32(50)12-14-43)39-36-13-16-48(38-11-7-9-31-8-5-6-10-35(31)38)29-37(36)45-40(46-39)56-30-33-26-34(28-47(33)4)55-25-24-54-23-22-53-21-20-52-19-15-44/h5-11,32-34H,12-13,15-30,44H2,1-4H3/t32-,33-,34+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BESPBPQQMBNUCA-DHWXLLNHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1CC#N)C2=NC(=NC3=C2CCN(C3)C4=CC=CC5=CC=CC=C54)OCC6CC(CN6C)OCCOCCOCCOCCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN(C[C@@H]1CC#N)C2=NC(=NC3=C2CCN(C3)C4=CC=CC5=CC=CC=C54)OC[C@@H]6C[C@H](CN6C)OCCOCCOCCOCCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H60N8O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

789.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2981865.png)

![4-({[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}amino)benzoic acid](/img/structure/B2981866.png)

![N-{2-(4-butanoylpiperazinyl)-1-[(4-chlorophenyl)sulfonyl]-2-oxoethyl}-2-furylc arboxamide](/img/structure/B2981870.png)